molecular formula C12H20ClN5 B15111158 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15111158
M. Wt: 269.77 g/mol
InChI Key: JOIXOHAQDLHDHK-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl and a methyl group, while the other is substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling of Pyrazole Rings: The two pyrazole rings are coupled via a methylene bridge, which is introduced through a reaction with formaldehyde or a similar methylene donor.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
  • 1-ethyl-1H-pyrazol-4-yl)ethanone
  • 3-chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole

Uniqueness

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole ring structure and specific substitution pattern, which confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-9-12(10(2)15-17)7-13-5-11-6-14-16(3)8-11;/h6,8-9,13H,4-5,7H2,1-3H3;1H

InChI Key

JOIXOHAQDLHDHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C.Cl

Origin of Product

United States

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